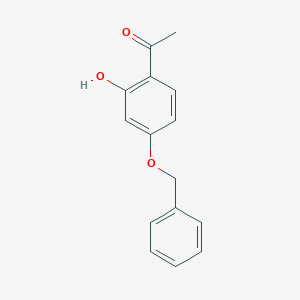

4'-Benzyloxy-2'-hydroxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211460. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNLHOTLJFJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309246 | |

| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29682-12-0 | |

| Record name | 29682-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Benzyloxy-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BENZYLOXY-2'-HYDROXYACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Benzyloxy-2'-hydroxyacetophenone, a versatile chemical intermediate. It covers its chemical and physical properties, spectral data, synthesis, applications, and safety information. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Core Properties and Identifiers

This compound is a substituted acetophenone that serves as a crucial building block in organic synthesis.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 29682-12-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2][3] |

| IUPAC Name | 1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | [2] |

| Synonyms | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | [1] |

| Appearance | White to off-white amorphous powder | [1][3] |

| Melting Point | 100-107 °C | [1][3] |

| Purity | ≥ 99% (HPLC) | [1][3] |

| InChI | InChI=1S/C15H14O3/c1-11(16)14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | [2] |

| InChIKey | AGQNLHOTLJFJCG-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | [2] |

Computed Chemical Properties

Computational models provide additional insights into the behavior and characteristics of a molecule.

| Computed Property | Value | Reference |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 242.094294304 Da | [2] |

| Monoisotopic Mass | 242.094294304 Da | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| Heavy Atom Count | 18 | [2] |

| Covalently-Bonded Unit Count | 1 | [2] |

Applications and Biological Significance

This compound is a key intermediate with diverse applications, primarily in the pharmaceutical and cosmetic industries.[1] Its structure allows for effective participation in reactions like acylation and alkylation, making it a valuable precursor for more complex molecules.[1][3]

-

Pharmaceutical Development : It serves as a fundamental building block in the synthesis of various pharmaceuticals.[1] Its structure is leveraged to create novel compounds targeting specific biological pathways.[1][3]

-

Cosmetic Formulations : Due to its antioxidant properties, it is incorporated into skincare products to protect the skin from oxidative stress.[1][3]

-

Antimicrobial Research : The compound is studied for its potential antimicrobial properties, which could form a basis for developing new treatments against resistant bacterial strains.[1][3]

The general workflow for utilizing this compound as a synthetic intermediate is illustrated below.

Experimental Data and Protocols

Detailed spectral analysis is crucial for confirming the structure and purity of the compound.

Mass Spectrometry (GC-MS - EI-B):

| Instrument | Top 5 Peaks (m/z) and Relative Intensity | Reference |

| JEOL JMS-HX-100 | 91 (99.99), 242 (39.91), 92 (8.57), 65 (8.10), 243 (6.68) | [2] |

| HITACHI M-80 (70 eV) | 91 (999), 242 (399), 92 (86), 65 (81), 243 (67) | [2] |

| HITACHI M-80 (20 eV) | 91 (999), 242 (228), 92 (78), 243 (40), 65 (26) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the provided search results, data for the related compound 4'-Hydroxyacetophenone (in CDCl₃) is presented for reference.

| Spectrum Type | Chemical Shift (ppm) and Assignment | Reference |

| ¹H NMR | 8.69 (s, 1H, -OH), 7.93 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 2.60 (s, 3H, -CH₃) | [4] |

Infrared (IR) Spectroscopy: FTIR spectral data is available for this compound, typically acquired using a KBr wafer technique.[2] Specific peak assignments would require analysis of the full spectrum.

This compound is typically synthesized from a precursor like 2',4'-dihydroxyacetophenone. The following is a generalized experimental protocol based on common benzylation reactions of phenols.

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

2',4'-Dihydroxyacetophenone

-

Benzyl chloride or Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2',4'-dihydroxyacetophenone in the chosen solvent (e.g., acetone) in a round-bottom flask.

-

Add a slight molar excess of a suitable base, such as potassium carbonate. This deprotonates the more acidic 4'-hydroxyl group preferentially.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Add benzyl chloride (or bromide) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography (silica gel) with a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

The logical flow of this synthesis is depicted in the diagram below.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

| Hazard Statement Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H400 | Very toxic to aquatic life |

Precautionary Measures: Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment.[2] Store in a cool, dry place, typically between 0-8 °C.[1][3]

References

1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone chemical structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone, also known as 4'-Benzyloxy-2'-hydroxyacetophenone, is a key organic intermediate in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzyloxy group, a hydroxyl group, and a ketone, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characteristic spectral data.

Chemical Structure and Properties

The fundamental properties of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| IUPAC Name | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone | [1] |

| CAS Number | 29682-12-0 | [1][2] |

| Appearance | White to off-white amorphous powder | [2] |

| Melting Point | 100-107 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Synthesis: Williamson Ether Synthesis

1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of 2,4-dihydroxyacetophenone with benzyl bromide in the presence of a weak base, such as potassium carbonate.

Experimental Protocol

Materials:

-

2,4-dihydroxyacetophenone (1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Potassium carbonate (2.0 eq)

-

Acetone

-

Methanol (for recrystallization)

Procedure:

-

In a 100 ml flask, combine 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), benzyl bromide (4 mmol), and 40 ml of acetone.

-

Stir the mixture at 331 K for 3 hours.

-

Upon completion of the reaction, the crude product is obtained.

-

Purify the crude product by recrystallization from methanol to yield single crystals of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone.

Yield: 78%[3]

Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Data

The structural confirmation of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone is achieved through various spectroscopic methods. The expected spectral data are summarized below.

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm): Aromatic protons (6.5-7.8 ppm), benzylic protons (-CH₂-) (around 5.1 ppm), methyl protons (-CH₃) (around 2.5 ppm), and hydroxyl proton (-OH) (variable, broad). |

| ¹³C NMR | Expected chemical shifts (δ, ppm): Carbonyl carbon (C=O) (>190 ppm), aromatic carbons (100-165 ppm), benzylic carbon (-CH₂-) (around 70 ppm), and methyl carbon (-CH₃) (around 25 ppm). |

| IR Spectroscopy | Characteristic peaks (cm⁻¹): O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic, ~3100-3000 cm⁻¹), C-H stretching (aliphatic, ~3000-2850 cm⁻¹), C=O stretching (~1650 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-O stretching (~1250-1000 cm⁻¹). |

| Mass Spectrometry | Expected fragmentation: The molecular ion peak (M⁺) at m/z = 242. Key fragments would likely correspond to the loss of the benzyl group (m/z = 91) and the acetyl group (m/z = 43). |

Applications in Research and Development

1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone is a valuable precursor in the synthesis of various biologically active compounds. The presence of the benzyloxy group provides a lipophilic character, while the hydroxyl and ketone functionalities offer sites for further chemical modifications. This makes it an important starting material for the development of novel therapeutic agents and other functional organic materials. Its derivatives are investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.

References

Physical and chemical properties of 4'-Benzyloxy-2'-hydroxyacetophenone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Benzyloxy-2'-hydroxyacetophenone is a poly-functionalized aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring a hydroxyl group, a ketone, and a benzyl ether, provides multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. It is particularly valuable in the pharmaceutical and cosmetic industries. In medicinal chemistry, it is a key precursor for the synthesis of flavonoids, chalcones, and other heterocyclic compounds that are investigated for a wide range of biological activities. Its antioxidant properties also make it an ingredient of interest in cosmetic formulations for skin protection. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and its role as a synthetic precursor.

Chemical Identity and Structure

The fundamental identifiers and structural representation of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone[1] |

| CAS Number | 29682-12-0[1] |

| Molecular Formula | C₁₅H₁₄O₃[1] |

| Molecular Weight | 242.27 g/mol [1] |

| InChIKey | AGQNLHOTLJFJCG-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O |

| 2D Structure |

|

Physical Properties

The known physical properties of the compound are presented in a solid, crystalline form at standard conditions.

| Property | Value | Source |

| Appearance | White to off-white amorphous powder | Chem-Impex |

| Melting Point | 100-107 °C | Chem-Impex |

| Solubility | Soluble in polar organic solvents like ethanol and methanol. Poorly soluble in nonpolar solvents and water. | Inferred from structure |

| Storage | Store at 0-8 °C | Chem-Impex |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Singlet (broad) | 1H | 2'-OH (intramolecular H-bond) |

| ~7.70 | Doublet | 1H | H-6' |

| ~7.45 - 7.30 | Multiplet | 5H | Benzyl aromatic protons |

| ~6.55 | Doublet of doublets | 1H | H-5' |

| ~6.50 | Doublet | 1H | H-3' |

| ~5.10 | Singlet | 2H | -OCH₂-Ph |

| ~2.55 | Singlet | 3H | -C(O)CH₃ |

Table 4.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~202.5 | C=O |

| ~165.0 | C-4' |

| ~164.5 | C-2' |

| ~136.0 | Benzyl C (quaternary) |

| ~132.5 | C-6' |

| ~128.8 | Benzyl C-H |

| ~128.4 | Benzyl C-H |

| ~127.5 | Benzyl C-H |

| ~114.0 | C-1' |

| ~108.0 | C-5' |

| ~101.5 | C-3' |

| ~70.5 | -OCH₂-Ph |

| ~26.5 | -CH₃ |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data reveals key fragmentation patterns useful for identification.

Table 4.3: Key Mass Spectrometry Fragments

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 242 | 39.91% | [M]⁺ (Molecular Ion) |

| 91 | 99.99% | [C₇H₇]⁺ (Tropylium ion, benzyl fragment) - Base Peak |

| 65 | 8.10% | [C₅H₅]⁺ (Fragment from tropylium ion) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the selective O-alkylation of 2,4-dihydroxyacetophenone with benzyl bromide. The 4'-hydroxyl group is more acidic and sterically more accessible than the 2'-hydroxyl group (which is involved in intramolecular hydrogen bonding with the acetyl group), allowing for regioselective benzylation at the 4'-position.

Reaction Scheme: 2,4-Dihydroxyacetophenone + Benzyl Bromide --(K₂CO₃, Acetone)--> this compound

Detailed Protocol:

-

To a 100 mL flask, add 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), and 40 mL of acetone.

-

Add benzyl bromide (4 mmol) to the suspension.

-

Stir the reaction mixture vigorously at 331 K (58 °C) for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from methanol to yield single crystals of this compound (Typical Yield: ~78%).[2]

References

An In-depth Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4'-Benzyloxy-2'-hydroxyacetophenone, a key intermediate in organic synthesis. It details the compound's physicochemical properties, provides experimental protocols for its application, and outlines a representative synthetic pathway.

Core Compound Data

This compound is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules, including flavonoids and other biologically active compounds.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone | [2] |

| CAS Number | 29682-12-0 | [2] |

| Appearance | White to off-white amorphous powder | |

| Melting Point | 100-107 °C |

Spectroscopic and Physicochemical Properties

Below is a summary of key physicochemical and spectroscopic data for this compound.

| Data Type | Description |

| ¹H NMR | Data available on PubChem, acquired on a Varian A-60 instrument.[2] |

| ¹³C NMR | Data available on PubChem, acquired on a Varian CFT-20 instrument.[2] |

| IR Spectra | FTIR data available, obtained using a KBr wafer technique.[2] |

| Mass Spectrometry | GC-MS data is available, with major peaks observed.[2] |

| Purity | Commercially available with ≥99% purity (via HPLC). |

| Storage | Recommended storage at 0-8 °C. |

Experimental Protocols

This compound is a key starting material in the Claisen-Schmidt condensation for the synthesis of chalcones, which are precursors to flavonoids and other heterocyclic compounds with significant biological activities.

Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a chalcone.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

-

Addition of Aldehyde: To this solution, add 1.0 to 1.1 equivalents of the selected aromatic aldehyde.

-

Base Catalyst: While stirring the mixture, slowly add an aqueous or ethanolic solution of potassium hydroxide (a substantial excess, often 40-50% solution).

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

-

Precipitation: Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will cause the chalcone product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water until the filtrate is neutral to litmus paper.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Drying: Dry the purified chalcone in a desiccator or a vacuum oven at a low temperature.

Synthetic Workflow and Applications

The primary application of this compound in research and development is as an intermediate in the synthesis of chalcones and flavonoids. These classes of compounds are studied for a wide range of potential therapeutic applications.

Logical Workflow for Chalcone Synthesis

The following diagram illustrates the general workflow for the synthesis of a chalcone derivative from this compound using the Claisen-Schmidt condensation described in the protocol above.

Caption: Workflow for the synthesis of chalcones.

The resulting chalcones can then be used in further synthetic steps, for example, cyclization reactions to form flavonoids. These compounds are of interest due to their potential antioxidant and antimicrobial properties.[1] The structural framework of this compound makes it a valuable precursor for creating diverse molecular libraries for drug discovery screening.

References

Technical Guide: Physicochemical Properties of 4'-Benzyloxy-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of 4'-Benzyloxy-2'-hydroxyacetophenone (CAS No: 29682-12-0), a versatile intermediate compound utilized in pharmaceutical development, cosmetic formulations, and analytical chemistry.[1] This document outlines its key physical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

The quantitative data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | White to off-white amorphous powder | [1] |

| Melting Point | 100-107 °C | [1] |

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The large non-polar region of the molecule outweighs the polarity of the single hydroxyl and ketone groups. |

| Ethanol | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with the solute. |

| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that can interact with the polar groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane | Insoluble | A non-polar solvent that will not effectively solvate the polar functional groups of the molecule. |

| Diethyl Ether | Sparingly Soluble | A slightly polar solvent, may show some limited solubility. |

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are provided below.

Protocol 1: Melting Point Determination via Capillary Method

This protocol outlines the determination of the melting point range using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom, sealed end.

-

Repeat until the packed sample is approximately 1-2 mm high.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned with the bulb aligned with the sample.

-

-

Determination:

-

Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

It is standard practice to perform at least two careful determinations to ensure consistency.[2]

-

Protocol 2: Qualitative Solubility Determination

This protocol describes a method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A range of solvents (e.g., water, ethanol, hexane)

-

Small test tubes

-

Spatula or weighing scale

-

Vortex mixer or stirring rod

-

Graduated cylinder or pipette

Procedure:

-

Sample Addition:

-

Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a clean, dry test tube.

-

-

Solvent Addition:

-

Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.

-

-

Mixing:

-

After each addition, shake the test tube vigorously or use a vortex mixer for at least 60 seconds to facilitate dissolution.

-

-

Observation:

-

Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording:

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Testing.

References

Spectral Data Analysis of 4'-Benzyloxy-2'-hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Benzyloxy-2'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds and a component in cosmetic formulations. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow diagram for spectral data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone

-

CAS Number: 29682-12-0[1]

-

Molecular Formula: C₁₅H₁₄O₃[1]

-

Molecular Weight: 242.27 g/mol [1]

-

Appearance: White to off-white amorphous powder

-

Melting Point: 100-107 °C

Spectroscopic Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the public domain search results. The data would typically be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

FTIR Spectral Data (KBr Wafer) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Weak | C-H stretch (aliphatic -CH₃) |

| ~1640 | Strong | C=O stretch (ketone, intramolecular H-bonding) |

| ~1600, 1580, 1450 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1270 | Strong | C-O stretch (aryl ether) |

| ~1120 | Strong | C-O stretch (phenol) |

| ~740, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Note: The specific peak values are inferred based on the known functional groups of this compound and general IR spectroscopy principles for similar aromatic ketones.[2][3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 242 | 39.91 | [M]⁺ (Molecular Ion) |

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 92 | 8.57 | [C₇H₈]⁺ |

| 65 | 8.10 | [C₅H₅]⁺ |

| 243 | 6.68 | [M+1]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis. The sample is vaporized by heating in the ion source.

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4'-Benzyloxy-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Benzyloxy-2'-hydroxyacetophenone. The information presented herein is intended to assist researchers in the structural elucidation and characterization of this and related compounds, which are of interest in various fields, including medicinal chemistry and materials science.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The numbering of the protons for the purpose of spectral assignment is shown in the diagram below.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol: ¹H NMR Spectroscopy

A solution of this compound in deuterated chloroform (CDCl₃) was prepared. The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer at room temperature. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Quantitative ¹H NMR Data

The detailed ¹H NMR spectral data for this compound are summarized in the table below. The data includes the chemical shift (δ) in parts per million (ppm), the integration value (number of protons), the multiplicity of the signal, and the coupling constants (J) in Hertz (Hz).

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ (-OH) | 12.77 | 1H | s (singlet) | - |

| Hf | 7.64 | 1H | d (doublet) | 8.8 |

| Hh | 7.44 - 7.31 | 5H | m (multiplet) | - |

| Hc | 6.54 | 1H | d (doublet) | 2.4 |

| Hd | 6.49 | 1H | dd (doublet of doublets) | 8.8, 2.4 |

| H_g (-CH₂-) | 5.08 | 2H | s (singlet) | - |

| Hₑ (-CH₃) | 2.56 | 3H | s (singlet) | - |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays several key features that allow for its unambiguous identification.

-

Hydroxyl Proton (Hₐ): The singlet at 12.77 ppm is characteristic of a phenolic hydroxyl group that is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group. This hydrogen bonding deshields the proton significantly, shifting it far downfield.

-

Aromatic Protons (Hf, Hh, Hc, Hd):

-

The doublet at 7.64 ppm (Hf) is attributed to the proton ortho to the acetyl group, which is deshielded by the carbonyl's anisotropic effect. It shows coupling only to Hd.

-

The multiplet between 7.44 and 7.31 ppm integrates to five protons and corresponds to the protons of the benzyl ring (Hh, Hi, and Hj in the diagram, though not explicitly resolved in the provided data).

-

The doublet at 6.54 ppm (Hc) is assigned to the proton ortho to the benzyloxy group.

-

The doublet of doublets at 6.49 ppm (Hd) corresponds to the proton situated between the benzyloxy and acetyl-substituted carbons, showing coupling to both Hf and Hc.

-

-

Benzylic Protons (H_g): The singlet at 5.08 ppm, integrating to two protons, is assigned to the methylene protons of the benzyl group. The absence of coupling indicates no adjacent protons.

-

Acetyl Protons (Hₑ): The singlet at 2.56 ppm, with an integration of three protons, is characteristic of the methyl protons of the acetyl group.

Signaling Pathways and Logical Relationships

The coupling patterns observed in the aromatic region of the spectrum provide definitive information about the substitution pattern of the acetophenone ring.

Diagram 2: Proton Coupling Relationships

Caption: Coupling interactions between aromatic protons on the acetophenone ring.

This diagram illustrates the ortho-coupling between Hf and Hd (J = 8.8 Hz) and the meta-coupling between Hc and Hd (J = 2.4 Hz), which is consistent with the assigned structure. The absence of other couplings for Hf and Hc further confirms their positions relative to other substituents.

An In-depth Technical Guide to the 13C NMR Spectroscopy of 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key 13C Nuclear Magnetic Resonance (NMR) shifts for 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra, this guide presents a predicted 13C NMR chemical shift dataset, compiled and analyzed based on data from structurally analogous compounds. This guide also outlines a comprehensive experimental protocol for acquiring 13C NMR spectra for this class of compounds and includes a workflow for its synthesis and characterization.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone are summarized in Table 1. These predictions are based on an analysis of published data for structurally related compounds, including 2'-hydroxyacetophenone, 4'-hydroxyacetophenone, and other substituted acetophenones. The assignments are made based on established substituent effects and typical chemical shift ranges for aromatic and carbonyl carbons.

Table 1: Predicted 13C NMR Chemical Shifts for 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~204 | The carbonyl carbon is significantly deshielded. |

| C-2 (C-OH) | ~165 | The carbon bearing the hydroxyl group is deshielded. |

| C-4 (C-OBn) | ~163 | The carbon attached to the benzyloxy group is deshielded. |

| C-6 | ~132 | Aromatic CH. |

| C-1' (ipso-C of benzyl) | ~136 | Quaternary carbon of the benzyl group. |

| C-2'/C-6' (ortho-C of benzyl) | ~128.6 | Aromatic CH of the benzyl group. |

| C-3'/C-5' (meta-C of benzyl) | ~128.2 | Aromatic CH of the benzyl group. |

| C-4' (para-C of benzyl) | ~127.5 | Aromatic CH of the benzyl group. |

| C-1 | ~114 | Quaternary carbon of the acetophenone ring. |

| C-5 | ~107 | Aromatic CH. |

| C-3 | ~102 | Aromatic CH. |

| -OCH2- | ~70 | Methylene carbon of the benzyl group. |

| -CH3 | ~26 | Methyl carbon of the acetyl group. |

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used if higher solubility is required.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Instrument Parameters:

-

Spectrometer: The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Nucleus: Observe the 13C nucleus.

-

Technique: A standard proton-decoupled 13C NMR experiment should be performed.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the expected range of chemical shifts.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Synthesis and Characterization Workflow

The synthesis of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone is typically achieved through a Williamson ether synthesis. The following diagram illustrates the general workflow from synthesis to characterization.

Caption: Synthesis and characterization workflow.

In-Depth Technical Guide: Investigating the Antioxidant Properties of Benzyloxyacetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation into the antioxidant properties of benzyloxyacetophenones, a class of organic compounds with potential therapeutic applications. This document details the synthesis, in vitro antioxidant screening methodologies, and potential signaling pathways involved in their mechanism of action. Particular emphasis is placed on standardized experimental protocols for assays such as DPPH, ABTS, and FRAP, which are critical for evaluating the radical scavenging and reducing capabilities of these compounds. Furthermore, this guide explores the structure-activity relationships that govern their antioxidant potential and discusses the engagement of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams to enhance understanding.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress. Oxidative stress is a significant contributing factor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Benzyloxyacetophenones, a class of aromatic ketones, have emerged as a promising scaffold for the development of novel antioxidant agents. Their chemical structure, featuring a benzyloxy group attached to an acetophenone core, offers opportunities for synthetic modification to enhance their antioxidant efficacy. The phenolic hydroxyl groups, either present on the benzyloxy or the acetophenone moiety, are key to their radical scavenging activity. This guide will delve into the scientific investigation of these compounds, providing the necessary technical details for researchers in the field.

Synthesis of Benzyloxyacetophenone Derivatives

The synthesis of benzyloxyacetophenone derivatives typically involves the Williamson ether synthesis, where a substituted phenol is reacted with a benzyl halide in the presence of a base. For instance, 4'-benzyloxy-2'-hydroxyacetophenone can be synthesized from 2',4'-dihydroxyacetophenone and benzyl chloride.

Further modifications can be introduced to the benzyl or the acetophenone ring to explore structure-activity relationships. For example, the introduction of additional hydroxyl or methoxy groups on either aromatic ring can significantly influence the antioxidant activity. The synthesis of a series of acetophenone benzoylhydrazones, which are structurally related, has been reported, highlighting the synthetic versatility of the acetophenone scaffold.[1]

In Vitro Antioxidant Activity Screening

The antioxidant potential of benzyloxyacetophenones is evaluated using various in vitro assays that measure different aspects of their radical scavenging and reducing capabilities. The most common assays are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] The principle is based on the reduction of the stable DPPH radical (purple) to the non-radical form, DPPH-H (yellow), by an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant's efficacy.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare stock solutions of the test benzyloxyacetophenone derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or standard solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.

-

Reagent Preparation:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the test benzyloxyacetophenone derivative or standard (e.g., Trolox) at various concentrations to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution that has the same antioxidant capacity as the test sample.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][4] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm.

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 100 µL of the test benzyloxyacetophenone derivative or standard (e.g., FeSO₄·7H₂O) at various concentrations to a test tube.

-

Add 3 mL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is expressed as FRAP units, where 1 FRAP unit is the reduction of 1 mole of Fe³⁺ to Fe²⁺.

-

Data Presentation: Antioxidant Activity of Structurally Related Compounds

Table 1: DPPH Radical Scavenging Activity of Acetophenone Benzoylhydrazone Derivatives

| Compound | Substitution Pattern | IC50 (µM) | Reference |

| 5a | Unsubstituted | > 200 | [1] |

| 5g | 2,4-dihydroxyacetophenone analogue | 15.6 | [1] |

| Standard (Ascorbic Acid) | - | 25.3 | [1] |

Data extracted from a study on acetophenone benzoylhydrazones, which are structurally related to benzyloxyacetophenones.[1]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Acetophenone Benzoylhydrazone Derivatives

| Compound | Substitution Pattern | FRAP Value (mM Fe²⁺/mM compound) | Reference |

| 5a | Unsubstituted | 1.85 | [1] |

| 5g | 2,4-dihydroxyacetophenone analogue | 1.23 | [1] |

| Standard (Ascorbic Acid) | - | 0.98 | [1] |

Data extracted from a study on acetophenone benzoylhydrazones, which are structurally related to benzyloxyacetophenones.[1]

Structure-Activity Relationship (SAR)

The antioxidant activity of phenolic compounds is highly dependent on their chemical structure. For benzyloxyacetophenones, the following structural features are expected to influence their antioxidant potential:

-

Number and Position of Hydroxyl Groups: The presence of hydroxyl groups is crucial for radical scavenging activity. A greater number of hydroxyl groups generally leads to higher antioxidant activity. The position of these groups is also important; for instance, hydroxyl groups at the ortho and para positions to the carbonyl group can enhance activity due to the formation of stable phenoxyl radicals through resonance.

-

Intramolecular Hydrogen Bonding: A hydroxyl group at the 2'-position of the acetophenone ring can form an intramolecular hydrogen bond with the carbonyl oxygen. This can affect the bond dissociation enthalpy of the phenolic O-H bond and, consequently, the hydrogen atom donating ability.

-

Substitution on the Benzyl Ring: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the benzyl ring can increase the stability of the resulting radical and enhance antioxidant activity. Conversely, electron-withdrawing groups may decrease activity. Studies on benzylideneacetophenones have shown that electron-donating groups on both aromatic rings tend to enhance anti-inflammatory and antioxidant activities.[5]

Signaling Pathways: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The Nrf2-antioxidant response element (ARE) signaling pathway is a major cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

It is hypothesized that benzyloxyacetophenones with potent antioxidant activity may exert their protective effects not only by direct radical scavenging but also by activating the Nrf2-ARE pathway. Further research is warranted to investigate the ability of these compounds to induce Nrf2 nuclear translocation and upregulate the expression of Nrf2-dependent antioxidant enzymes.

Visualizations

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Activation of the Nrf2-ARE Signaling Pathway by Antioxidants.

Conclusion

Benzyloxyacetophenones represent a promising class of compounds for the development of novel antioxidant agents. This technical guide has outlined the key aspects of their investigation, from synthesis to in vitro evaluation and potential mechanisms of action. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a standardized approach for screening their antioxidant activity. While specific quantitative data for a wide range of benzyloxyacetophenones is an area for future research, the structure-activity relationships derived from related compounds provide a solid foundation for the rational design of more potent derivatives. Furthermore, the potential modulation of the Nrf2 signaling pathway by these compounds opens up exciting avenues for exploring their cytoprotective effects beyond direct radical scavenging. This guide serves as a valuable resource for researchers dedicated to advancing the field of antioxidant drug discovery.

References

- 1. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pub.h-brs.de [pub.h-brs.de]

- 5. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anti-inflammatory Screening of Hydroxyacetophenone Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of hydroxyacetophenone analogs for their anti-inflammatory properties. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to facilitate the discovery and development of novel anti-inflammatory agents. This document summarizes quantitative data from various studies, offers detailed methodologies for key experiments, and visualizes complex biological pathways and experimental workflows.

Introduction to Hydroxyacetophenones as Anti-inflammatory Agents

Hydroxyacetophenones are a class of phenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant and anti-inflammatory effects. Their basic chemical scaffold provides a versatile platform for the synthesis of various analogs with potentially enhanced therapeutic properties. The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes. For instance, p-Hydroxyacetophenone (HAP) has been shown to attenuate pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1]. Furthermore, certain hydroxyacetophenone analogs act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which are lipid mediators that modulate inflammatory responses[2]. The exploration of hydroxyacetophenone derivatives, therefore, presents a promising avenue for the development of new anti-inflammatory drugs.

Quantitative Anti-inflammatory Data

The following tables summarize the in vitro anti-inflammatory activity of selected hydroxyacetophenone analogs from various studies. This data provides a comparative overview of their potency.

Table 1: Inhibition of Nitric Oxide (NO) Production and Cytokine Expression

| Compound | Assay | Cell Line | Concentration | % Inhibition | IC50 | Reference |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | NO Production | J774A.1 Macrophages | 91.78 µM | 38.96% | - | [3] |

| DHAP | IL-1β Production | J774A.1 Macrophages | 91.78 µM | 55.56% | - | [3] |

| DHAP | IL-6 Production | J774A.1 Macrophages | 91.78 µM | 51.62% | - | [3] |

| DHAP | TNF-α Production | J774A.1 Macrophages | 91.78 µM | 59.14% | - | [3] |

| p-Hydroxyacetophenone (HAP) | NO Production | Homogenized Paw Tissue | - | Inhibited | - | [1] |

| HAP | TNF-α Attenuation | Homogenized Paw Tissue | - | Attenuated | - | [1] |

| HAP | IL-1β Attenuation | Homogenized Paw Tissue | - | Attenuated | - | [1] |

| HAP | IL-6 Attenuation | Homogenized Paw Tissue | - | Attenuated | - | [1] |

Table 2: Enzyme Inhibition and Antioxidant Activity

| Compound | Assay | IC50 | Reference |

| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [3] |

| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH Radical Scavenging | 0.15 mM | [3] |

| Hydroxylated Chalcone Derivative (from p-hydroxyacetophenone) | Heat-induced Hemolysis | 1146.78±0.55μg/ml | [4] |

| p-Hydroxyacetophenone (HAP) | COX-2 Inhibition | - (Inhibited) | [1] |

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of hydroxyacetophenone analogs are often mediated through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. Phenolic compounds, including hydroxyacetophenone analogs, can inhibit this pathway at various points.

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.

Caption: Overview of the MAPK signaling pathways in inflammation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable preliminary screening of anti-inflammatory compounds.

Synthesis of Hydroxyacetophenone Analogs

The synthesis of novel hydroxyacetophenone analogs is a critical first step. A common method for creating derivatives is the Claisen-Schmidt condensation, which can be used to synthesize chalcones from substituted acetophenones and benzaldehydes[4]. Microwave-assisted synthesis is another efficient method for generating Mannich bases from 4-hydroxyacetophenone[5].

In Vitro Anti-inflammatory Assays

A variety of in vitro assays are employed to assess the anti-inflammatory potential of hydroxyacetophenone analogs.

-

Principle: This assay measures the inhibition of nitric oxide production in macrophage cell lines (e.g., RAW 264.7 or J774A.1) stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity.

-

Methodology:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

-

-

Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins from arachidonic acid.

-

Methodology (Fluorometric):

-

A human recombinant COX-2 enzyme is used.

-

The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product.

-

The enzyme, assay buffer, and a COX probe are incubated with the test compound.

-

The reaction is initiated by the addition of arachidonic acid.

-

The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically.

-

The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence and absence of the inhibitor.

-

-

Principle: This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant of stimulated immune cells.

-

Methodology:

-

Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and treat them with the test compound and an inflammatory stimulus (e.g., LPS).

-

After incubation, collect the cell culture supernatant.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine to measure their concentrations according to the manufacturer's instructions.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary anti-inflammatory screening of hydroxyacetophenone analogs.

Caption: Workflow for preliminary anti-inflammatory screening.

Conclusion

Hydroxyacetophenone and its analogs represent a promising class of compounds for the development of novel anti-inflammatory therapies. Their mechanism of action often involves the inhibition of key inflammatory pathways such as NF-κB and MAPK, and the suppression of pro-inflammatory mediators. The experimental protocols and data presented in this guide provide a solid foundation for researchers to conduct preliminary screenings and identify lead compounds for further development. Future research should focus on expanding the library of hydroxyacetophenone analogs and conducting more extensive in vivo studies to validate the in vitro findings and assess their therapeutic potential.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Flavonoid Synthesis: A Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Synthetic Intermediate

Abstract

4'-Benzyloxy-2'-hydroxyacetophenone is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active compounds, most notably flavonoids and other polyphenolic natural products. Its strategic combination of a protected para-hydroxyl group and a reactive ortho-hydroxyl group makes it an ideal starting material for constructing complex molecular architectures. This technical guide delves into the synthetic history of this compound, provides detailed experimental protocols for its preparation, and presents its physicochemical data in a clear, tabular format. Furthermore, this document explores its utility in the synthesis of pharmacologically relevant molecules and visualizes the key synthetic pathways using logical diagrams. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The acetophenone framework is a common motif in a multitude of natural products and pharmaceutical agents. Among the functionalized acetophenones, this compound stands out as a particularly valuable synthetic intermediate. The benzyl ether at the 4'-position serves as a robust protecting group, allowing for selective reactions at other sites of the molecule, while the 2'-hydroxyl group is strategically positioned for cyclization reactions, such as those employed in the synthesis of flavones, isoflavones, and related heterocyclic systems.

The primary application of this compound is in the construction of the core structure of flavonoids, a class of plant secondary metabolites renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. By utilizing this compound, chemists can introduce specific functionalities onto the A-ring of the flavonoid skeleton before the final deprotection of the hydroxyl group.

Synthetic History and Methodologies

The discovery of this compound is intrinsically linked to the development of synthetic routes towards functionalized flavonoids. While a singular "discovery" paper for this specific intermediate is not prominent in the historical literature, its synthesis represents a logical and strategic application of well-established organic reactions. The most common and efficient method for its preparation is the Williamson ether synthesis , which involves the selective benzylation of one of the hydroxyl groups of a dihydroxyacetophenone precursor.

Alternative, though less direct, approaches could theoretically involve the Fries rearrangement of a benzyloxyphenyl acetate or a Friedel-Crafts acylation of a benzyloxyphenol. However, these methods often suffer from issues with regioselectivity and harsher reaction conditions, making the Williamson ether synthesis the preferred route.

Williamson Ether Synthesis

The most widely adopted method for the synthesis of this compound is the selective O-benzylation of 2,4-dihydroxyacetophenone. This reaction takes advantage of the differential acidity of the two hydroxyl groups. The para-hydroxyl group is more acidic and therefore more readily deprotonated than the ortho-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in reactivity allows for the selective alkylation at the 4'-position.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis.

Synthesis of this compound from 2,4-Dihydroxyacetophenone

Materials:

-

2,4-Dihydroxyacetophenone

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

To a solution of 2,4-dihydroxyacetophenone (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.1 equivalents).

-

Stir the resulting suspension at room temperature for 20-30 minutes.

-

To this mixture, add benzyl bromide (1.05 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29682-12-0 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to off-white amorphous powder[1] |

| Melting Point | 100-107 °C[1] |

| Purity | ≥ 99% (HPLC)[1] |

Table 2: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 2,4-Dihydroxyacetophenone |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 85% |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathway and a logical workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: Safety and Hazard Information for 4'-Benzyloxy-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and hazard information for 4'-Benzyloxy-2'-hydroxyacetophenone (CAS No: 29682-12-0). Due to a notable lack of specific experimental toxicology data for this compound in publicly available literature and databases, this guide also presents data for the structurally related compound, 4'-Hydroxyacetophenone (CAS No: 99-93-4), to offer a point of reference. It is crucial to note that while these compounds share a common core structure, the presence of a benzyl group in this compound can significantly alter its physicochemical properties, metabolism, and toxicological profile. Therefore, the data for 4'-Hydroxyacetophenone should be interpreted with caution and is not a direct substitute for data on this compound. This document is intended to be a resource for researchers and professionals to inform safe handling practices and to highlight the existing data gaps for this specific chemical.

Chemical Identification

| Identifier | This compound |

| IUPAC Name | 1-(4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one |

| Synonyms | 4-(Benzyloxy)-2-hydroxyacetophenone |

| CAS Number | 29682-12-0[1][2] |

| Molecular Formula | C15H14O3[1][2][3] |

| Molecular Weight | 242.27 g/mol [3] |

| Chemical Structure | ![Image of the chemical structure of this compound] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Pictogram:

-

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

-

H400: Very toxic to aquatic life. [3]

Precautionary Statements: A comprehensive list of precautionary statements is not consistently available across sources. Standard precautions for handling irritating and environmentally hazardous chemicals should be followed. This includes avoiding contact with skin, eyes, and clothing, ensuring adequate ventilation, and preventing release to the environment.

Summary of Available Toxicological Data

A thorough search of scientific literature and toxicological databases did not yield specific quantitative toxicity data (e.g., LD50, NOAEL) for this compound. The following sections summarize the qualitative hazard information available.

Acute Toxicity

No experimental data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound were found.

Skin Corrosion/Irritation

The GHS classification indicates that this compound causes skin irritation (H315)[3]. No specific experimental studies detailing the methodology or the severity of irritation (e.g., Draize test scores) were identified.

Serious Eye Damage/Irritation

The GHS classification indicates that this compound causes serious eye irritation (H319)[3]. No specific experimental studies (e.g., in vivo rabbit eye tests) were found to quantify the level of irritation.

Respiratory or Skin Sensitization

There is no available data to classify the skin or respiratory sensitization potential of this compound.

Germ Cell Mutagenicity

No studies on the mutagenic potential of this compound were found.

Carcinogenicity

No studies on the carcinogenic potential of this compound were found.

Reproductive Toxicity

No studies on the reproductive or developmental toxicity of this compound were found.

Specific Target Organ Toxicity (Single and Repeated Exposure)